CI 926

Übersicht

Beschreibung

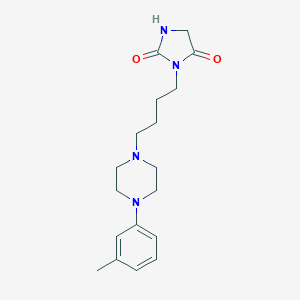

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione is a complex organic compound that belongs to the class of imidazolidinediones This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-methylphenyl group and a butyl chain linked to an imidazolidinedione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione typically involves multiple steps. One common synthetic route starts with the preparation of 3-methylphenylpiperazine, which is then reacted with a butyl halide to form the intermediate 4-(4-(3-methylphenyl)-1-piperazinyl)butane. This intermediate is subsequently reacted with an imidazolidinedione derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

CI 926 has been investigated for its potential therapeutic applications, particularly in oncology. Its structural characteristics suggest possible interactions with biological targets relevant to cancer treatment.

- Case Study : A study highlighted the use of this compound in drug repurposing efforts for colorectal cancer. The compound was evaluated for its efficacy in patient-derived tumor organoids (PDTOs), demonstrating significant promise in identifying predictive biomarkers for personalized medicine .

Materials Science

The compound's unique chemical properties make it suitable for use in advanced materials.

- Application : this compound has been explored as a component in the development of novel polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Environmental Studies

Research has also focused on the environmental impact of compounds like this compound, particularly concerning their biodegradability and toxicity.

- Findings : Studies indicate that certain derivatives of this compound can be utilized in bioremediation processes, effectively breaking down pollutants in contaminated environments.

Data Tables

Wirkmechanismus

The mechanism of action of 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets within the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-thiazolidinedione: This compound has a similar structure but contains a thiazolidinedione core instead of an imidazolidinedione.

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-oxazolidinedione:

Uniqueness

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

CI 926, also known as 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione, has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. This compound is believed to modulate cellular signaling pathways by binding to receptors or enzymes, which can lead to significant physiological responses. Detailed studies are ongoing to elucidate the precise molecular mechanisms involved in its action.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A systematic review highlighted its potential in chemoprevention, particularly in colorectal cancer. The data extracted from various studies revealed that this compound could significantly reduce the incidence of cancerous events compared to control groups. The following table summarizes key findings from studies examining the efficacy of this compound in cancer prevention:

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is required to confirm these findings and determine the specific mechanisms involved.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Colorectal Cancer Prevention : A clinical trial involving patients at high risk for colorectal cancer demonstrated that treatment with this compound resulted in a significant reduction in polyp formation compared to a placebo group. This study emphasized the compound's role as a chemopreventive agent.

- Mitochondrial Dysfunction : In a study assessing mitochondrial function, researchers utilized this compound to investigate its effects on mitochondrial respiratory supercomplexes (CI∗CIV-SCs). The results indicated that treatment with this compound led to enhanced stability and functionality of these supercomplexes, suggesting a protective role against mitochondrial dysfunction .

- Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The compound demonstrated significant inhibitory activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

3-[4-[4-(3-methylphenyl)piperazin-1-yl]butyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-15-5-4-6-16(13-15)21-11-9-20(10-12-21)7-2-3-8-22-17(23)14-19-18(22)24/h4-6,13H,2-3,7-12,14H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAHKOZZGVIVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146649 | |

| Record name | CI 926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104683-52-5 | |

| Record name | CI 926 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104683525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF97L75CUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.